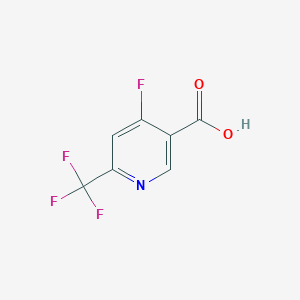

4-Fluoro-6-(trifluoromethyl)nicotinic acid

描述

4-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a nicotinic acid backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.

作用机制

4-Fluoro-6-(trifluoromethyl)nicotinic acid, also known as 4-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid, is a trifluoromethyl-containing aromatic compound with unique biological activity . It is used as a precursor material for the preparation of other pesticides or medicines .

Target of Action

It is used to prepare pyridine carboxamides, which are known to inhibit the hcv ns5b polymerase .

Mode of Action

It is known that the compound interacts with its targets, leading to changes that result in its biological activity .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

It is known that the compound has a unique biological activity .

生化分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules, but the nature of these interactions is complex and requires further study .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Transport and Distribution

It could interact with transporters or binding proteins, and could have effects on its localization or accumulation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of trifluoroacetyl chloride with vinyl ether, followed by ammoniation, cyclization, and hydrolysis to yield the target compound . Another approach uses ethyl trifluoroacetoacetate and cyanoacetamide as starting materials, undergoing cyclization, chlorination, cyanohydrolysis, and catalytic hydrogenolysis .

Industrial Production Methods

For industrial-scale production, the method involving trifluoroacetyl chloride and vinyl ether is preferred due to its relatively high yield and ease of purification. This process is suitable for large-scale operations as it uses inexpensive raw materials and straightforward reaction conditions .

化学反应分析

Types of Reactions

4-Fluoro-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated derivatives and nicotinic acid analogs, which are valuable intermediates in pharmaceutical synthesis .

科学研究应用

4-Fluoro-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the production of agrochemicals and specialty chemicals

相似化合物的比较

Similar Compounds

- 4-(Trifluoromethyl)nicotinic acid

- 2-Fluoro-4-(trifluoromethyl)nicotinic acid

- 6-Methyl-4-(trifluoromethyl)nicotinic acid

Uniqueness

4-Fluoro-6-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the nicotinic acid backbone. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

生物活性

4-Fluoro-6-(trifluoromethyl)nicotinic acid, a fluorinated derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring. Its molecular formula is C₇H₃F₄NO₂, with a molecular weight of approximately 209.10 g/mol. The introduction of fluorine atoms significantly influences its chemical reactivity and biological activity, making it a subject of interest in pharmaceutical and agrochemical research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). It has been studied for its binding affinity and activity against different nAChR subtypes, including α3β4, α4β2, and α7. These interactions are critical for understanding its pharmacological profile and potential therapeutic applications .

Interaction Studies

Research indicates that this compound may exhibit inhibition of the α3β4 nAChR, which is implicated in cocaine use disorder (CUD). In vitro studies demonstrated that this compound effectively reduces nicotine-induced responses in these receptors, suggesting a potential role in treating substance use disorders .

Pharmacokinetics

Pharmacokinetic studies have shown that after intraperitoneal administration, this compound reaches peak plasma concentrations rapidly, with significant systemic exposure observed. For instance, a study reported a peak plasma concentration (C_max) of approximately 723.3 ng/mL within 10 minutes post-administration. The elimination half-life (T_½) was determined to be around 1.7 hours, indicating its relatively quick clearance from the system .

Biological Activity Overview

The biological activities attributed to this compound include:

- Receptor Modulation : As an nAChR modulator, it shows promise in influencing neurochemical pathways related to addiction and cognitive function.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in cell proliferation and survival pathways, making it a candidate for anticancer therapies .

- Antidepressant Effects : There is emerging evidence linking nicotinic acid derivatives to antidepressant-like effects in animal models, potentially expanding the therapeutic applications of this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₃F₄NO₂ | Unique trifluoromethyl group enhances reactivity |

| 5-Fluoro-6-(trifluoromethyl)nicotinic acid | C₇H₃F₄NO₂ | Different position of fluorine affects properties |

| 3-Fluoro-nicotinic acid | C₆H₄FNO₂ | Lacks trifluoromethyl group; different activity profile |

| Nicotinic acid | C₆H₅NO₂ | Parent compound; lacks fluorination |

The specific arrangement of fluorine atoms in this compound significantly alters its chemical behavior and potential biological activity compared to other similar compounds.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models. For instance:

- Cocaine Relapse Model : In animal models simulating cocaine relapse, this compound demonstrated a significant reduction in drug-seeking behavior without affecting overall drug self-administration rates. This specificity suggests potential clinical utility as a novel pharmacotherapy for CUD .

- Antitumor Activity : Preliminary investigations into its anticancer properties have indicated that it may inhibit specific cancer cell lines through enzyme inhibition pathways, warranting further exploration into its therapeutic potential in oncology .

属性

IUPAC Name |

4-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUMSLGVYHDUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。